molecular formula C16H19NO B5651822 1-(Naphthalen-1-ylmethyl)piperidin-4-ol

1-(Naphthalen-1-ylmethyl)piperidin-4-ol

Cat. No.: B5651822
M. Wt: 241.33 g/mol
InChI Key: HCSVDNINDVHMPI-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a naphthalene ring attached to a piperidine ring via a methylene bridge, with a hydroxyl group at the 4-position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of naphthalen-1-ylmethanol with piperidin-4-one in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .

Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functional group transformations. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction results in an amine .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, the compound binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells. This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, as well as hydrophobic interactions with the naphthalene ring .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-15-8-10-17(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSVDNINDVHMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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